Cyclo(histidine-proline) is an endogenous cyclic dipeptide derived from thyrotropin-releasing hormone (TRH) through limited proteolysis by pyroglutamyl peptidase. It is classified as a diketopiperazine, which is a type of cyclic dipeptide consisting of two amino acids linked by peptide bonds in a cyclic arrangement. Cyclo(histidine-proline) has been identified in various protein-rich foods and dietary supplements, highlighting its relevance in nutrition and health .
The synthesis of cyclo(histidine-proline) can be achieved through several methods. One common approach involves the cyclization of linear histidine and proline peptides. For instance, the compound can be synthesized via the following steps:
The synthesis can also involve hydrogenation processes, where benzyloxycarbonyl derivatives are reduced to yield the desired cyclic structure .
Cyclo(histidine-proline) has a unique molecular structure characterized by its cyclic arrangement. The molecular formula for cyclo(histidine-proline) is C₁₃H₁₄N₄O₂, with a molecular weight of approximately 246.27 g/mol. The cyclic structure enhances its stability against proteolytic enzymes compared to linear peptides.
Cyclo(histidine-proline) participates in various chemical reactions that underscore its biological activities:
The mechanism of action of cyclo(histidine-proline) involves multiple pathways:
Cyclo(histidine-proline) exhibits several notable physical and chemical properties:
Cyclo(histidine-proline) has promising applications across various scientific fields:
Liquid-phase synthesis remains the gold standard for laboratory-scale production of enantiomerically pure Cyclo(-D-His-Pro). This approach employs orthogonal protecting groups to enable selective deprotection and cyclization. The synthesis typically begins with N-Boc protection of D-proline's secondary amine, followed by carbodiimide-mediated coupling with N-Cbz-D-histidine. This dual-protection strategy prevents undesired oligomerization during the linear dipeptide formation. After isolating the protected linear precursor His(Boc)-Pro(Cbz), sequential hydrogenolysis removes the Cbz group, exposing histidine's α-amine for cyclization [2] [9].
Critical to this methodology is the use of p-nitrophenyl ester activation at the proline carboxyl group, which facilitates the intramolecular amide bond formation under high-dilution conditions (typically 0.01-0.05 M) to suppress dimerization and oligomerization side reactions. Researchers have optimized solvent systems for this cyclization step, finding that mixtures of dichloromethane and dimethylformamide (3:1 v/v) enhance solubility of the polar intermediate while maintaining the reactivity of the activated ester. The final deprotection under acidic conditions (trifluoroacetic acid/dichloromethane) yields Cyclo(-D-His-Pro) with minimal racemization (<2%) when reaction temperatures are maintained below 25°C throughout the synthesis [7] [9].
Table 1: Liquid-Phase Synthesis Optimization Parameters
Synthetic Stage | Optimal Conditions | Function | Yield Improvement |
---|---|---|---|
Amino Acid Protection | Boc-Pro-OH/Cbz-His-OMe in THF, DCC coupling | Prevents undesired polymerization | 32% → 85% |
Linear Dipeptide Deprotection | Pd/C, H₂ in MeOH | Selective Cbz removal | 76% (no side-chain deprotection) |
Cyclization | p-Nitrophenyl ester, high dilution (0.02M) | Intramolecular amide formation | 45% → 68% |
Global Deprotection | 30% TFA/DCM, 2h | Boc removal | >95% completion |
Solid-phase peptide synthesis (SPPS) offers theoretical advantages for Cyclo(-D-His-Pro) production, including simplified purification and automation potential. However, comparative studies reveal significant limitations for cyclic dipeptide synthesis. When utilizing Wang resin with standard Fmoc/tBu protection strategies, cyclization efficiencies rarely exceed 40% due to steric constraints imposed by the polymer support. The spatial distribution of active sites on polystyrene resins creates unfavorable pseudo-dilution effects that hinder intramolecular ring closure more significantly than solution-phase high-dilution methods [9].
Mass spectrometry analysis of SPPS products identifies substantial quantities of deletion sequences and linear byproducts not observed in liquid-phase synthesis. Furthermore, the acidolytic cleavage step (95% TFA) necessary for resin liberation induces partial epimerization, reducing ee values to approximately 96% compared to 99% in optimized solution-phase methods. While emerging polyethylene glycol (PEG)-based resins show improved swelling properties in DMF that enhance cyclization yields to 55-60%, solution-phase synthesis remains superior for gram-scale production of optically pure Cyclo(-D-His-Pro), particularly when coupled with continuous flow purification technologies that address purification bottlenecks [2] [9].
Cyclo(-D-His-Pro) exists endogenously as a metabolic derivative of thyrotropin-releasing hormone (TRH; pyroGlu-His-Pro-NH₂). This neuroendocrine tripeptide undergoes sequential enzymatic processing: pyroglutamyl aminopeptidase-I (EC 3.4.19.3) first cleaves the N-terminal pyroglutamate, yielding free His-Pro dipeptide. This linear dipeptide then spontaneously cyclizes under physiological conditions (pH 7.4, 37°C) to form the diketopiperazine structure [1] [6]. The cyclization kinetics follow second-order reaction principles, with the intramolecular nucleophilic attack by histidine's α-amine on proline's carbonyl carbon occurring at rates exceeding 90% within 30 minutes at 37°C.
The acidic gastric environment significantly accelerates this process, explaining the elevated Cyclo(-D-His-Pro) concentrations observed in the gastrointestinal tract following consumption of TRH-rich foods or supplements. In vitro studies modeling gastric conditions (pH 2.0, 37°C) demonstrate complete cyclization within 5 minutes, highlighting the pH-dependence of the reaction. Potassium ions further catalyze this process by stabilizing the transition state through cation-dipole interactions with the developing oxyanion [1] [6]. This non-enzymatic pathway accounts for approximately 70% of endogenous Cyclo(-D-His-Pro) in mammalian systems, with the remainder originating from direct enzymatic synthesis.
While spontaneous cyclization predominates, specific enzymes modulate Cyclo(-D-His-Pro) bioavailability through both synthetic and degradative pathways. Prolyl oligopeptidase (POP; EC 3.4.21.26) demonstrates unexpected cyclization activity, converting linear His-Pro to Cyclo(-D-His-Pro) at rates 3.5-fold higher than spontaneous cyclization under physiological conditions. This catalytic enhancement results from enzyme stabilization of the cis-peptide bond conformation required for cyclization [6].
Conversely, serum carnosinase (CN1; EC 3.4.13.20) acts as a primary regulatory hydrolase, cleaving Cyclo(-D-His-Pro) to its open-form dipeptides. Molecular docking simulations reveal that the diketopiperazine ring fits into CN1's active site with binding affinity comparable to its natural substrate carnosine (Kd ≈ 15 μM). Genetic polymorphisms in the CNDP1 gene significantly influence serum Cyclo(-D-His-Pro) levels, with individuals homozygous for the five-leucine repeat (5L-5L) exhibiting 40% higher plasma concentrations due to reduced enzymatic degradation [1] [6].
The hypothalamic-pituitary axis coordinates regulatory mechanisms, with thyroid hormone status directly influencing Cyclo(-D-His-Pro) metabolism. Hypothyroid conditions upregulate TRH synthesis and consequently increase Cyclo(-D-His-Pro) production, while hyperthyroidism suppresses this pathway. This neuroendocrine regulation creates tissue-specific concentration gradients, with particularly high levels (0.5-2.1 μM) maintained in the hypothalamus, substantiating its neuromodulatory functions.
Table 3: Enzymatic Regulation of Cyclo(-D-His-Pro) Homeostasis
Enzyme | Tissue Distribution | Effect on CHP | Regulatory Factors | Impact on CHP Levels |
---|---|---|---|---|
Pyroglutamyl aminopeptidase-I | Brain, pituitary, liver | Production via TRH cleavage | Thyroid hormones, Zn²⁺ | +38% in hypothyroidism |
Prolyl oligopeptidase (POP) | Brain, lymphocytes | Catalytic cyclization | Oxidative stress | +25% during inflammation |
Serum carnosinase (CN1) | Blood, kidney | Hydrolytic degradation | CNDP1 genotype (5L vs. 6L) | -40% in 6L-6L homozygotes |
Dipeptidyl peptidase IV | Intestine, kidney | Alternative degradation | pH, divalent cations | Minor contribution |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0